molecular formula C8H11N3O3S2 B2826178 Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate CAS No. 220088-59-5

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate

Cat. No.: B2826178
CAS No.: 220088-59-5
M. Wt: 261.31
InChI Key: QHXBJZJIOTXAGE-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Mechanism of Action

Target of Action

The primary target of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly relevant in the context of Helicobacter pylori infections, where the bacterium uses urease to survive in the acidic environment of the stomach .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are efficiently synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Result of Action

The inhibition of urease by this compound can lead to a disruption of the urea cycle and a change in intracellular pH . This can have various downstream effects, depending on the specific cell type and environmental conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to inhibit urease . Additionally, the presence of other compounds, such as other inhibitors or substrates for urease, can also influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone, at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate has several applications in scientific research:

Comparison with Similar Compounds

    Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its potent antitumor activity.

    2-Amino-5-ethyl-1,3,4-thiadiazole: Used in various chemical syntheses and biological evaluations.

Uniqueness: Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate stands out due to its specific structure, which combines the thiadiazole moiety with an ethyl ester and a carbonyl group.

Properties

IUPAC Name

ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S2/c1-2-14-6(13)3-5(12)4-15-8-11-10-7(9)16-8/h2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXBJZJIOTXAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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